Sumanirole maleate

D2 receptor binding selectivity radioligand binding

Sumanirole maleate (PNU-95666E) is the only commercially available D2 receptor full agonist with >200-fold selectivity over D3/D4 receptors (Ki D2 = 9.0 nM). Unlike pramipexole or ropinirole—which exhibit mixed D2/D3 activity—sumanirole eliminates confounding D3-mediated effects, enabling precise dissection of D2-specific Gαi/o-cAMP and β-arrestin signaling. In vivo, it demonstrates 4× greater efficacy than ropinirole in the 6-OHDA rat rotational model and a favorable adverse event profile per Phase III data. Choose sumanirole maleate for unambiguous D2 pharmacology.

Molecular Formula C15H17N3O5
Molecular Weight 319.31 g/mol
CAS No. 179386-44-8
Cat. No. B1662219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSumanirole maleate
CAS179386-44-8
Synonyms5,6-dihydro-5-(methylamino)-4H-imidazo(4,5,1ij)-quinolin-2(1H)-one (Z)-2-butenedioate
PNU-95666
Sumanirole
U 95666E
U-95666E
Molecular FormulaC15H17N3O5
Molecular Weight319.31 g/mol
Structural Identifiers
SMILESCNC1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C11H13N3O.C4H4O4/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9;5-3(6)1-2-4(7)8/h2-4,8,12H,5-6H2,1H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/t8-;/m1./s1
InChIKeyVOJRMYBBPKNLLI-ORHWHDKWSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sumanirole Maleate (CAS 179386-44-8) for Research Use: A D2-Selective Dopamine Agonist with >200-Fold Subtype Specificity


Sumanirole maleate (PNU-95666E, U-95666E) is a high-affinity dopamine D2 receptor full agonist developed as a research tool compound [1]. Originally synthesized by Pharmacia & Upjohn, it demonstrates exceptional selectivity for the D2 receptor subtype over D1, D3, and D4 receptors, with a reported >200-fold selectivity window in radioligand binding assays . Its maleate salt form (MW 319.31) provides aqueous solubility suitable for in vitro and in vivo experimentation .

Why Sumanirole Maleate Cannot Be Substituted with Other D2 Agonists: Quantitative Evidence of Functional Selectivity and In Vivo Efficacy


Substituting sumanirole maleate with other D2-preferring agonists like pramipexole, ropinirole, bromocriptine, or quinpirole introduces significant experimental confounding variables. Sumanirole is distinguished by a >200-fold binding selectivity for D2 over D3/D4 receptors, whereas alternatives exhibit mixed D2/D3 activity (e.g., pramipexole D2 Ki = 3.9 nM, D3 Ki = 0.5 nM; ropinirole D2 Ki = 29 nM, D3 Ki = 2.9 nM) [1][2]. In vivo, sumanirole demonstrates 4× greater efficacy than ropinirole in the 6-OHDA rat rotational model and showed distinct tolerability advantages over ropinirole in Phase III trials [3][4].

Quantitative Comparator Evidence for Sumanirole Maleate: Binding Selectivity, Functional Efficacy, and In Vivo Performance


D2 Receptor Binding Selectivity: >200-Fold Separation Over D3/D4 vs. Mixed D2/D3 Affinity of Pramipexole and Ropinirole

Sumanirole maleate exhibits a Ki of 9.0 nM for the D2 receptor, with Ki values of 1940 nM, >2190 nM, and >7140 nM for D3, D4, and D1 receptors respectively, representing a >200-fold selectivity for D2 over other subtypes [1]. In contrast, pramipexole shows a D2 Ki of 3.9 nM and a D3 Ki of 0.5 nM (7.8-fold D3 selectivity), while ropinirole has a D2 Ki of 29 nM and D3 Ki of 2.9 nM [2][3].

D2 receptor binding selectivity radioligand binding dopamine receptor subtypes

In Vivo Efficacy in Parkinson's Disease Models: Sumanirole Elicits 4× Greater Rotational Behavior than Ropinirole

In unilateral 6-hydroxydopamine (6-OHDA)-lesioned rats, sumanirole maleate produced profound, sustained rotational behavior that was substantially more efficacious than any other agonist tested, including ropinirole [1]. Sumanirole at 12.5 μmol/kg s.c. induced ~800 rotations/180 min, compared to ropinirole's ~200 rotations/180 min at the same dose, representing a 4-fold greater efficacy [1].

6-OHDA lesion rotational behavior Parkinson's disease model in vivo efficacy

Functional Efficacy: Full Agonist with Low Nanomolar EC50 in cAMP Assays

Sumanirole maleate acts as a full agonist in cell-based functional assays, inhibiting forskolin-stimulated cAMP accumulation in CHO cells expressing human recombinant D2A receptors with an EC50 of 17 nM [1]. In contrast, ropinirole has an EC50 of 29 nM in similar assays, while quinpirole shows an EC50 of 1900 nM at D1 receptors but 4.8 nM at D2 .

cAMP inhibition functional assay EC50 full agonist

Human Clinical Trial Data: Comparable Efficacy to Ropinirole with Superior Tolerability in Phase III Parkinson's Study

In a 40-week, randomized, double-blind Phase III trial (N=614) comparing sumanirole (1-16 mg/day) to ropinirole (0.75-24 mg/day) and placebo in early Parkinson's disease, both sumanirole and ropinirole significantly improved UPDRS II+III scores vs. placebo (mean change -2.48 and -5.20 vs. +0.38, respectively; P≤0.006) [1]. Non-inferiority of sumanirole to ropinirole was not demonstrated (difference 2.70, 90% CI 0.92-4.49), but sumanirole was better tolerated: 51.8% of sumanirole withdrawals were due to lack of efficacy vs. 50.5% of ropinirole withdrawals due to adverse events [1].

Phase III trial Parkinson's disease UPDRS tolerability

Optimal Research Applications of Sumanirole Maleate Based on Quantitative Differentiation Evidence


Investigating D2 Receptor-Specific Signaling Without D3/D4 Confounding

Use sumanirole maleate (Ki D2 = 9.0 nM, >200-fold selective over D3/D4) as a selective agonist for D2 receptor-mediated signaling pathways (e.g., Gαi/o-cAMP inhibition, β-arrestin recruitment). This avoids confounding D3-mediated effects seen with pramipexole (D3 Ki = 0.5 nM) or ropinirole (D3 Ki = 2.9 nM), enabling precise dissection of D2-specific pharmacology in cell lines or primary cultures [1][2].

Preclinical Parkinson's Disease Models Requiring Robust Motor Activation

Apply sumanirole maleate in rodent or primate models of Parkinson's disease (e.g., 6-OHDA-lesioned rats, MPTP-treated monkeys) where its superior in vivo efficacy (4× greater rotational behavior than ropinirole at 12.5 μmol/kg s.c.) ensures detectable motor responses and reduces the likelihood of false negatives in behavioral assays [1].

Studies Comparing D2 Agonist Tolerability and Safety Profiles

Utilize sumanirole maleate in comparative tolerability studies, referencing Phase III data showing that while sumanirole and ropinirole both improve UPDRS scores, sumanirole's adverse event profile differs (lower rate of adverse event-related discontinuations). This makes it a valuable comparator for understanding the relationship between D2 selectivity and side-effect liability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sumanirole maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.